molecular formula C20H22N2O2S B2371635 N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(methylsulfanyl)benzamide CAS No. 954676-47-2

N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(methylsulfanyl)benzamide

Cat. No.: B2371635
CAS No.: 954676-47-2
M. Wt: 354.47
InChI Key: WDMUOZWNLZHFOB-UHFFFAOYSA-N
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Description

N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(methylsulfanyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, a methylthio group, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(methylsulfanyl)benzamide typically involves multiple steps:

    Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a methylthiol reagent.

    Coupling with Benzamide: The final step involves coupling the pyrrolidinone intermediate with a benzamide derivative under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone moiety, potentially converting it to a hydroxyl group.

    Substitution: The benzamide core can participate in substitution reactions, where functional groups can be introduced or modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation of the methylthio group.

    Alcohols: From reduction of the carbonyl group.

    Substituted Benzamides: From various substitution reactions.

Scientific Research Applications

N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(methylsulfanyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(methylsulfanyl)benzamide depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to a biological response.

    Chemical Reactivity: The compound’s reactivity is influenced by its functional groups, which can participate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N-(p-tolyl)-2-(methylthio)benzamide: Lacks the pyrrolidinone moiety.

    2-(methylthio)-N-(phenylmethyl)benzamide: Contains a different substituent on the nitrogen atom.

    N-(p-tolyl)-2-(methylthio)-5-oxopyrrolidine: Similar structure but different connectivity.

Uniqueness

N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(methylsulfanyl)benzamide is unique due to the combination of its functional groups and the specific arrangement of its atoms, which confer distinct chemical and biological properties.

Biological Activity

N-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(methylsulfanyl)benzamide is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C18H22N2OS
  • Molecular Weight : 314.44 g/mol

The compound's biological activity is largely attributed to its structural features that allow it to interact with various biological targets. The presence of the pyrrolidine ring and the methylsulfanyl group suggests potential interactions through:

  • Hydrogen bonding
  • Hydrophobic interactions
  • π-π stacking

These interactions may influence the compound's efficacy in modulating biochemical pathways, although specific targets remain to be fully elucidated.

Enzyme Inhibition

Compounds containing similar functional groups have been evaluated for their enzyme inhibitory activities. For example, several derivatives have shown strong inhibitory effects against acetylcholinesterase (AChE) and urease . Given the structural similarities, it is plausible that this compound may also exhibit enzyme inhibition properties, which could be valuable in therapeutic contexts such as Alzheimer's disease treatment or addressing urea cycle disorders.

Anticancer Properties

The potential anticancer activities of related compounds have been documented, particularly those that disrupt cellular processes or induce apoptosis in cancer cells. For instance, some derivatives have demonstrated moderate antineoplastic activity against various cancer cell lines . The exact mechanism by which this compound may exert such effects requires further investigation.

Research Findings and Case Studies

StudyFindings
Study 1Investigated a series of piperidine derivatives, revealing strong antibacterial activity against E. coli and S. aureus. Suggested similar activity for structurally related compounds .
Study 2Evaluated enzyme inhibitors among synthesized compounds; found significant AChE inhibition with IC50 values indicating strong potential .
Study 3Assessed anticancer properties; certain derivatives showed promising results against HT-29 colon cancer cells .

Pharmacokinetics

The pharmacokinetic profile of this compound is not well-documented. However, compounds with similar structures often exhibit favorable solubility in organic solvents like DMSO, suggesting good bioavailability .

Properties

IUPAC Name

N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]-2-methylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-14-7-9-16(10-8-14)22-13-15(11-19(22)23)12-21-20(24)17-5-3-4-6-18(17)25-2/h3-10,15H,11-13H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMUOZWNLZHFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C3=CC=CC=C3SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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